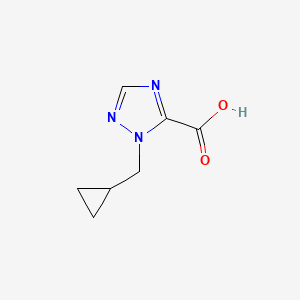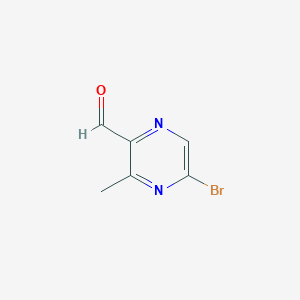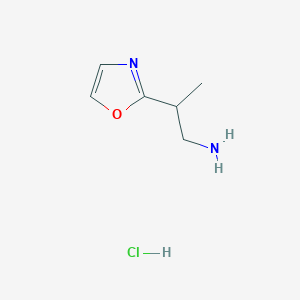
2-Oxazol-2-yl-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazol-2-yl-propylamine hydrochloride is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method involves cyclodehydration of amino alcohols or amino ketones. For instance, reacting 2-aminopropanol with chloroform in the presence of a base can yield this compound.
Modern Approaches: Recent advancements include the use of transition metal catalysts, such as ruthenium(II) catalysts, to facilitate the cyclization process. These methods offer higher yields and better selectivity.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound into its corresponding oxazolone derivatives.
Reduction: Reduction reactions can be used to synthesize related amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxazolone Derivatives: Resulting from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Functionalized Oxazoles: Resulting from substitution reactions.
Applications De Recherche Scientifique
2-Oxazol-2-yl-propylamine hydrochloride has found applications in various scientific research areas:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, including antidiabetic, anticancer, and anti-inflammatory agents.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-oxazol-2-yl-propylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and metabolic processes.
Comparaison Avec Des Composés Similaires
2-Oxazol-2-yl-propylamine hydrochloride is compared with other similar oxazole derivatives:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C6H11ClN2O |
|---|---|
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
2-(1,3-oxazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(4-7)6-8-2-3-9-6;/h2-3,5H,4,7H2,1H3;1H |
Clé InChI |
RAGYNGVJYZTHAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1=NC=CO1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


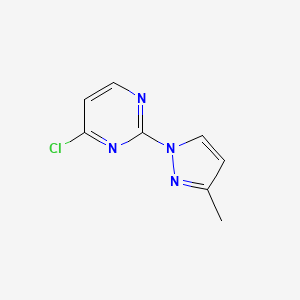
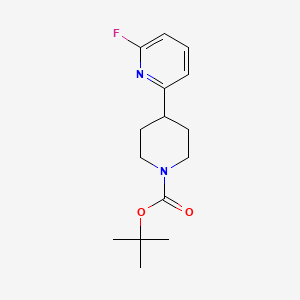
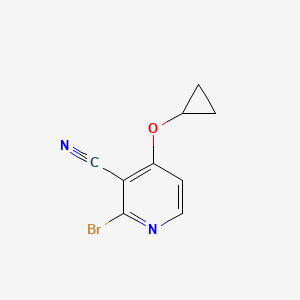
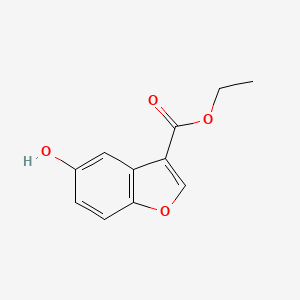

![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
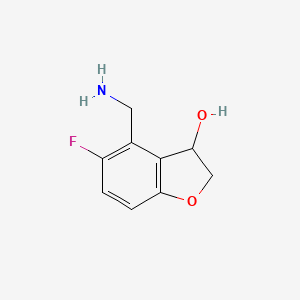
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
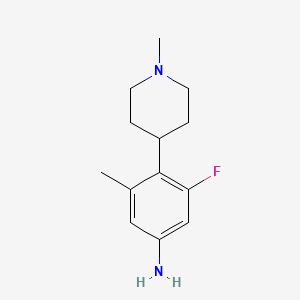
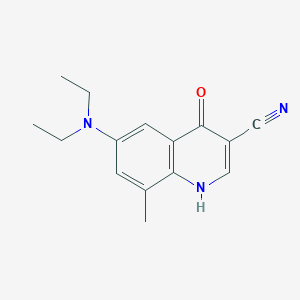
![n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine](/img/structure/B15365430.png)

